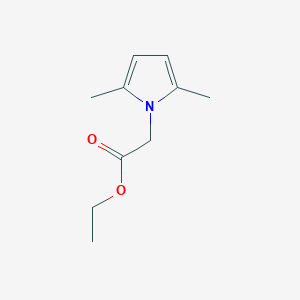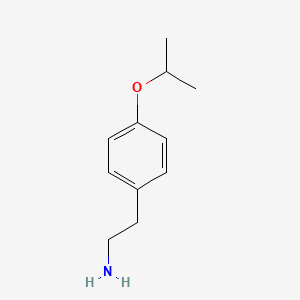
Ethyl 2,5-dimethylpyrrole-1-acetate
Vue d'ensemble
Description
Ethyl 2,5-dimethylpyrrole-1-acetate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dimethylpyrrole-1-acetate can be synthesized through the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group, such as an ester, adjacent to a carbonyl group . The reaction typically requires zinc and acetic acid as catalysts and proceeds at room temperature . The α-amino ketones are usually prepared in situ from the relevant oxime via the Neber rearrangement .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yields and purity. The process often includes the gradual addition of reactants to a well-stirred solution to control the exothermic nature of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,5-dimethylpyrrole-1-acetate undergoes various chemical reactions, including:
Substitution: The nitrogen atom in the pyrrole ring can be alkylated.
Hydrolysis: The ester groups can be selectively hydrolyzed using sodium hydroxide or concentrated sulfuric acid.
Common Reagents and Conditions
Oxidation: Sulfuryl chloride in glacial acetic acid.
Substitution: Alkylating agents.
Hydrolysis: Sodium hydroxide or concentrated sulfuric acid.
Major Products Formed
Oxidation: Chloromethyl, aldehyde, or carboxylic acid derivatives.
Substitution: Alkylated pyrrole derivatives.
Hydrolysis: Hydrolyzed ester derivatives.
Applications De Recherche Scientifique
Ethyl 2,5-dimethylpyrrole-1-acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2,5-dimethylpyrrole-1-acetate involves its interaction with molecular targets and pathways in biological systems. Pyrrole derivatives are known to interact with various enzymes and receptors, leading to diverse biological effects . The specific pathways and targets depend on the structure and functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Ethyl 2,5-dimethylpyrrole-1-acetate can be compared with other pyrrole derivatives, such as:
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: Another pyrrole derivative synthesized through the Knorr pyrrole synthesis.
Methyl-2,5-dimethyl-1H-pyrrole-1-carboxylate: A similar compound with different ester groups.
The uniqueness of this compound lies in its specific ester group and the positions of the methyl groups on the pyrrole ring, which influence its reactivity and applications.
Propriétés
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)7-11-8(2)5-6-9(11)3/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSGYPGAZRLNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512474 | |
| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-21-3 | |
| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)

![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)











